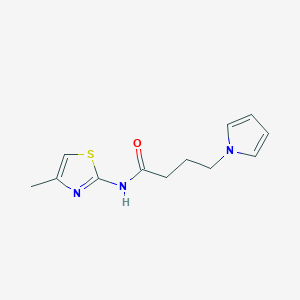
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its unique properties. The compound was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves the reaction of 4-methylthiazol-2-amine with 4-bromo-1-butanol to form N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, which is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product.
Starting Materials
4-methylthiazol-2-amine, 4-bromo-1-butanol, 1H-pyrrole-1-carboxylic acid, DMF (N,N-dimethylformamide), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), EtOAc (ethyl acetate), H2O (water)
Reaction
Step 1: Synthesis of N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, 4-methylthiazol-2-amine is dissolved in DMF and cooled to 0°C. To this, DIPEA is added followed by 4-bromo-1-butanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in DCM. The organic layer is washed with NaHCO3 solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-hydroxybutanamide., Step 2: Synthesis of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, N-(4-methylthiazol-2-yl)-4-hydroxybutanamide is dissolved in DCM and cooled to 0°C. To this, 1H-pyrrole-1-carboxylic acid and DIPEA are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in EtOAc. The organic layer is washed with NaCl solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide.
作用機序
The mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is complex and not yet fully understood. It is known to be metabolized by monoamine oxidase-B (MAO-B) to produce MPP+, a neurotoxin that selectively damages dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease.
生化学的および生理学的効果
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the depletion of dopamine levels, and the induction of Parkinson's disease-like symptoms. It has also been shown to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in lab experiments is its ability to selectively damage dopaminergic neurons in the brain, which makes it a useful tool for studying Parkinson's disease. However, there are also several limitations to its use, including the fact that it is highly toxic and can be difficult to handle safely. Additionally, the effects of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide on the nervous system are complex and not yet fully understood, which can make it challenging to interpret study results.
将来の方向性
There are several potential future directions for research involving N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. Additionally, there is ongoing research into the use of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research into the safety and handling of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in laboratory settings to ensure that it can be used safely and effectively in future studies.
科学的研究の応用
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been used extensively in scientific research to investigate its potential applications in various fields. One of the most significant areas of research has been the study of its effects on the nervous system. N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is known to cause Parkinson's disease-like symptoms in humans and has been used as a model for studying the disease in animal models.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-9-17-12(13-10)14-11(16)5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZMNBMZSMEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)
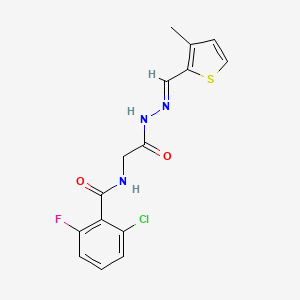
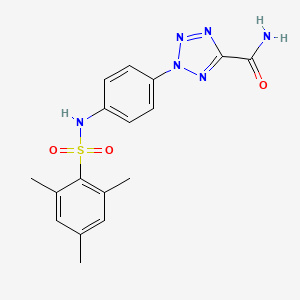
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
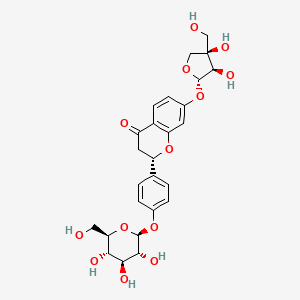
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
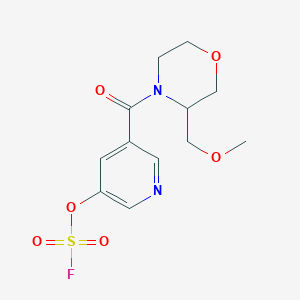

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)
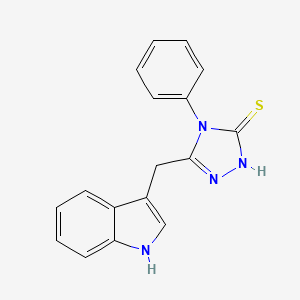
![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)
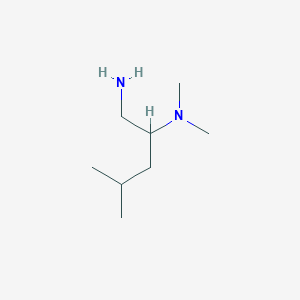
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)